2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Overview
Description
2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is a chemical compound with the molecular formula C9H8BrNO It is a derivative of cyclopenta[b]pyridine and is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one can be achieved through several methods. One common approach involves the annulation of the pyridine ring to substituted cyclopentanone or its enamine . Another method includes the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale synthesis. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different analogues, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The bromine atom at the 2-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.
Industry: It serves as a building block in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the methyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one: Similar structure with a chlorine atom instead of bromine.
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: Contains a thiazole ring fused to the pyridine ring.
Uniqueness
2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. Its specific substitution pattern also differentiates it from other similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-bromo-4-methyl-5,6-dihydrocyclopenta[b]pyridin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-4-8(10)11-9-6(5)2-3-7(9)12/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJFLBPLVYBGOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1CCC2=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.